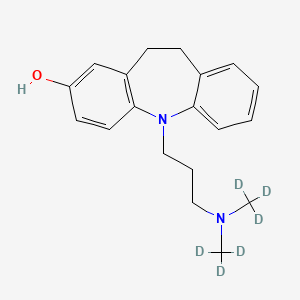
2-Phenylethan-1,1,2,2-D4-OL
Descripción general
Descripción
2-Phenylethan-1,1,2,2-D4-OL, also known as 1,1,2,2-tetradeuterio-2-phenylethanol, is a deuterated form of 2-Phenylethanol. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions in the molecule. The molecular formula of this compound is C₈H₆D₄O, and it has a molecular weight of 126.19 g/mol . The deuterated form is often used in scientific research as a tracer molecule due to its unique isotopic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethan-1,1,2,2-D4-OL typically involves the deuteration of 2-Phenylethanol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions of temperature and pressure to ensure the selective incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and isotopic purity. The product is then purified using techniques such as distillation and chromatography to meet the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylethan-1,1,2,2-D4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of this compound can yield deuterated phenylethylamine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂)
Major Products Formed
Oxidation: Deuterated benzaldehyde, Deuterated benzoic acid
Reduction: Deuterated phenylethylamine
Substitution: Deuterated phenylethyl chloride
Aplicaciones Científicas De Investigación
2-Phenylethan-1,1,2,2-D4-OL is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Used as a tracer molecule in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of phenylethanol in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs containing phenylethanol moieties.
Mecanismo De Acción
The mechanism of action of 2-Phenylethan-1,1,2,2-D4-OL involves its interaction with specific molecular targets and pathways. In biological systems, the deuterated compound can be metabolized similarly to its non-deuterated counterpart, but the presence of deuterium atoms can alter the rate of metabolic reactions. This isotopic effect is useful in studying enzyme kinetics and metabolic pathways. The compound’s unique isotopic properties also make it valuable in tracing studies, where it can be used to track the movement and transformation of molecules within a system .
Comparación Con Compuestos Similares
2-Phenylethan-1,1,2,2-D4-OL can be compared with other deuterated and non-deuterated phenylethanol derivatives:
1-Phenylethanol-2,2,2-d3: Similar in structure but with deuterium atoms at different positions.
1-Phenylethanol-d10: Contains more deuterium atoms, leading to different isotopic effects.
1-Phenylethanol-1,2-13C2: Contains carbon-13 isotopes instead of deuterium.
2-Phenylethanol: The non-deuterated form, commonly used in the fragrance and flavor industry.
The uniqueness of this compound lies in its specific deuteration pattern, which provides distinct isotopic properties useful in various scientific research applications.
Propiedades
IUPAC Name |
1,1,2,2-tetradeuterio-2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMNZCZEMHIOCP-KXGHAPEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 5-[(tert-Butylimino)acetyl]salicylate-d9](/img/structure/B564543.png)



![(4S,5S,7S)-5-chloro-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,9(16),10,12-pentaene](/img/structure/B564549.png)
![3,7-Dioxatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B564550.png)
![(6,7-Dihydroxy-4,8,18-trimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl) benzoate](/img/structure/B564552.png)




![2-azabicyclo[4.1.0]heptane,1-isopropyl-2,5-dimethyl-](/img/structure/B564563.png)


